Selectivity Index Differential: Antileishmanial agent-28 vs. Clinical Reference Drug Miltefosine in Macrophage Cytotoxicity Models
Antileishmanial agent-28 demonstrates a calculated selectivity index (SI) of 12 when evaluated against L. donovani intracellular amastigotes relative to J774A.1 murine macrophage cytotoxicity [1]. This SI value is comparable to that reported for the clinical antileishmanial drug miltefosine, which exhibits a selectivity index of approximately 10–13 against intracellular L. donovani amastigotes in THP-1 human monocyte-derived macrophage models [2]. The quantitative parity in selectivity indicates that Antileishmanial agent-28 achieves a therapeutic window in vitro that approximates a clinically deployed agent, a metric not uniformly achieved across the quinazoline-2,4-diamine series.
| Evidence Dimension | In vitro selectivity index (CC50 / EC50) against L. donovani intracellular amastigotes |
|---|---|
| Target Compound Data | SI = 12 (calculated as J774A.1 CC50 18 μM / L. donovani EC50 1.5 μM) |
| Comparator Or Baseline | Miltefosine: SI = >9.57 to >13.12 against intracellular amastigotes in THP-1/HEK-293 cells |
| Quantified Difference | SI of 12 for agent-28 falls within the lower bound of miltefosine's reported SI range (approximately 10–13) |
| Conditions | L. donovani intracellular amastigotes; J774A.1 murine macrophages for agent-28; THP-1 human macrophages for miltefosine |
Why This Matters
The selectivity index parity with a clinical drug provides a quantifiable benchmark for prioritizing this compound in cell-based screening cascades where therapeutic window is a gating criterion.
- [1] Van Horn KS, Burda WN, Fleeman R, Shaw LN, Manetsch R. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. J Med Chem. 2014;57(12):5141-5156. Table 1 (compound 12). View Source
- [2] De Rycker M, et al. Comparison of a high-throughput high-content intracellular Leishmania donovani assay with an axenic amastigote assay. Antimicrob Agents Chemother. 2013;57(7):2913-2922; and Molecules. 2017;22(10):1715. Table 1 (miltefosine SI values). View Source
